N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound belongs to the family of G-quadruplex stabilizers, which are known to target the DNA secondary structures that are commonly found in cancer cells.
Wirkmechanismus
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide targets the G-quadruplex structures that are formed in the rDNA promoter region. These structures are formed by the stacking of guanine bases in a four-stranded structure. This compound binds to these structures and stabilizes them, which leads to the inhibition of rDNA transcription. This ultimately results in the downregulation of ribosome biogenesis and the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells. It does not affect the viability of normal cells at concentrations that are effective against cancer cells. This is due to the fact that normal cells have lower levels of rDNA transcription compared to cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to have antiangiogenic properties, which can prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is its selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. This compound has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some cases.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One of the main areas of focus is to improve its solubility and pharmacokinetic properties. This can be achieved by developing new formulations or delivery methods. Another area of research is to identify biomarkers that can predict the response of cancer cells to this compound. This can help to identify patients who are likely to benefit from this treatment. Finally, there is a need for clinical trials to evaluate the efficacy and safety of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a common feature of many cancer types. This compound inhibits the transcription of rDNA by stabilizing the G-quadruplex structures that are formed in the rDNA promoter region. This leads to the downregulation of ribosome biogenesis and ultimately results in the death of cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-12-14-23(15-13-17)20(25)16-8-10-18(22)11-9-16/h8-11,17,19H,2-7,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFAVEFCWHZRME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.